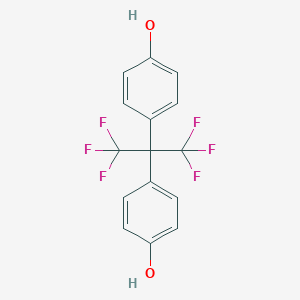

3,6-ジ-tert-ブチルシクロヘキサ-3,5-ジエン-1,2-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

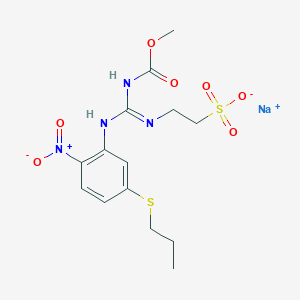

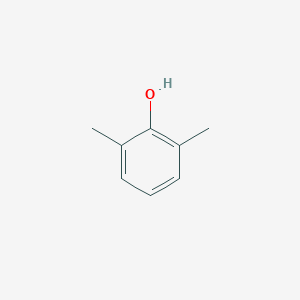

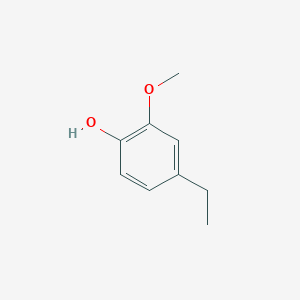

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, or C6H8(CH3)2O2, is an organic compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. This compound is a cyclic ketone with a molecular formula of C6H8(CH3)2O2 and a molecular weight of 132.17 g/mol. It is relatively stable at room temperature and has a boiling point of 218-219°C. C6H8(CH3)2O2 is a colorless, crystalline solid that has a sweet, fruity odor.

科学的研究の応用

3,6-ジ-tert-ブチル-o-ベンゾキノンアプリケーションの包括的な分析

3,6-ジ-tert-ブチル-o-ベンゾキノンは、3,6-ジ-tert-ブチルシクロヘキサ-3,5-ジエン-1,2-ジオンとしても知られており、式

(C4H9)2C6H2O2(C_4H_9)_2C_6H_2O_2(C4H9)2C6H2O2

. を持つ化学化合物です。これは、3位と6位にtert-ブチル基を持つベンゾキノンの誘導体です。この化合物は、その独特の化学的性質による様々な科学研究への応用で注目されています。以下は、様々な分野におけるその応用の詳細な分析です。有機合成: 3,6-ジ-tert-ブチル-o-ベンゾキノンは、有機合成において汎用性の高い試薬として役立ちます。 これは、ベンゾオキサゾール誘導体リガンドの調製に使用されます 、これは医薬品や複雑な有機分子の開発に不可欠です。 さらに、これは環状でないジエンとのヘテロディールス・アルダー反応に参加して1,4-ベンゾジオキシン を形成し、これは医薬品開発や材料科学における潜在的な用途を持っています。

作用機序

Mode of Action

The mode of action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione involves reactions with amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with primary amines produces 3,6-di-tert-butyl-2-hydroxy-4-(alkylimino)cyclohexa-2,5-dienone . With secondary amines, 3,6-di-tert-butyl-4-(dialkylamino)benzene-1,2-diol is formed .

Biochemical Pathways

The compound affects biochemical pathways involving amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with amines leads to the formation of various N, O-heterocycles and o-aminophenols .

Result of Action

The result of the compound’s action leads to the formation of various products . The reaction between equimolar amounts of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione and secondary amines in isopropanol gives a complex mixture of products .

Action Environment

The action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione can be influenced by environmental factors such as temperature and time .

特性

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34105-76-5 |

Source

|

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:

- Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].

A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].

A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].

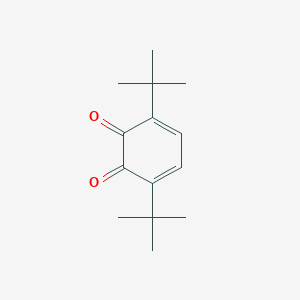

ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:

- It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].

- Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].

ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:

- Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].

- Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].

- Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].

A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].

ANone: The compound serves as a building block for creating functional materials:

- Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].

- Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].

ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:

- Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].

- Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].

ANone: DFT calculations have been employed to investigate various aspects, including:

- Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].

- Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)